N~1~-(4-chlorophenyl)-2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
Overview
Description
N~1~-(4-chlorophenyl)-2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a chlorophenyl group, a pyridinyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenyl)-2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide typically involves the reaction of 4-chloroaniline with 2-bromoacetyl chloride to form an intermediate, which is then reacted with 5-(3-pyridinyl)-1,3,4-thiadiazole-2-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-chlorophenyl)-2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N~1~-(4-chlorophenyl)-2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-chlorophenyl)-2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-(3-pyridinyl)urea
- N-(4-chlorophenyl)-N’-(2-pyridinyl)urea
- N-(3-chlorophenyl)-N’-(2-pyridinyl)urea
Uniqueness
N~1~-(4-chlorophenyl)-2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties that are not found in the similar urea derivatives
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS2/c16-11-3-5-12(6-4-11)18-13(21)9-22-15-20-19-14(23-15)10-2-1-7-17-8-10/h1-8H,9H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSOTVIFMVWDFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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